molecular formula C8H13N5OS B4366378 N-methyl-2-[(4-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide

N-methyl-2-[(4-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide

Cat. No. B4366378
M. Wt: 227.29 g/mol
InChI Key: XAMZLHCNYNYSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-[(4-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide, commonly known as MPAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPAH is a thiosemicarbazone derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. In

Mechanism of Action

The mechanism of action of MPAH is not fully understood. However, it has been suggested that MPAH exerts its anticancer activity by inducing apoptosis in cancer cells. This is thought to be due to the ability of MPAH to inhibit the activity of the enzyme ribonucleotide reductase, which is required for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects
In addition to its anticancer activity, MPAH has been shown to exhibit a range of other biochemical and physiological effects. For example, studies have shown that MPAH has potent antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. MPAH has also been shown to exhibit anti-inflammatory activity, which may be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPAH in lab experiments is its potent anticancer activity. This makes it a promising candidate for the development of novel cancer therapeutics. Additionally, the synthesis method of MPAH is relatively simple and yields high purity and yield. However, there are also some limitations to using MPAH in lab experiments. For example, the mechanism of action of MPAH is not fully understood, which may limit its potential applications in certain research areas.

Future Directions

There are several future directions for research on MPAH. One area of research that is particularly promising is the development of novel cancer therapeutics based on MPAH. Additionally, further research is needed to fully understand the mechanism of action of MPAH and its potential applications in other areas of scientific research, such as the treatment of oxidative stress-related diseases and inflammatory conditions. Overall, the potential applications of MPAH in scientific research make it an exciting area of study with many promising future directions.

Scientific Research Applications

MPAH has been extensively studied for its potential applications in scientific research. One of the most promising applications of MPAH is in the field of cancer research. Studies have shown that MPAH exhibits potent anticancer activity against a range of cancer cell lines, making it a potential candidate for the development of novel cancer therapeutics.

properties

IUPAC Name

1-methyl-3-[[2-(4-methylpyrazol-1-yl)acetyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5OS/c1-6-3-10-13(4-6)5-7(14)11-12-8(15)9-2/h3-4H,5H2,1-2H3,(H,11,14)(H2,9,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMZLHCNYNYSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)NNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.